4-Methylpent-3-en-1-yl acetate
CAS No.:
Cat. No.: VC1881102
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14O2 |
|---|---|
| Molecular Weight | 142.2 g/mol |
| IUPAC Name | 4-methylpent-3-enyl acetate |
| Standard InChI | InChI=1S/C8H14O2/c1-7(2)5-4-6-10-8(3)9/h5H,4,6H2,1-3H3 |
| Standard InChI Key | BLCVRQROLSDXAH-UHFFFAOYSA-N |
| SMILES | CC(=CCCOC(=O)C)C |
| Canonical SMILES | CC(=CCCOC(=O)C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Methylpent-3-en-1-yl acetate consists of a methylpentenyl chain connected to an acetate group. The compound features an olefinic double bond at the 3-position and a methyl branching at the 4-position, which gives it distinctive chemical characteristics that influence its reactivity and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.2 g/mol |
| Chemical Classification | Acetate ester; Olefinic compound |
| Functional Groups | Ester, Alkene |
The compound's structure can be visualized as a linear chain with a double bond and methyl branching, terminated by an acetate functional group. This arrangement contributes to both its physical properties and chemical reactivity.
Synthesis Methods
Esterification Reaction
The primary method for synthesizing 4-methylpent-3-en-1-yl acetate involves the esterification of 4-methylpent-3-en-1-ol with acetic acid. This reaction follows standard esterification principles, where the hydroxyl group of the alcohol reacts with the carboxylic acid to form an ester bond with the elimination of water.
The general reaction can be represented as:
4-methylpent-3-en-1-ol + Acetic acid → 4-methylpent-3-en-1-yl acetate + Water
Reaction Conditions
The esterification reaction to produce 4-methylpent-3-en-1-yl acetate can be catalyzed by either acids or bases, depending on the desired conditions and yield requirements. Common acid catalysts might include sulfuric acid or p-toluenesulfonic acid, while base-catalyzed methods might employ sodium acetate or pyridine.
The reaction typically requires controlled temperature conditions and may utilize techniques such as azeotropic distillation to remove water and drive the equilibrium toward product formation. Alternative synthesis routes might include the reaction of 4-methylpent-3-en-1-ol with acetyl chloride or acetic anhydride in the presence of a suitable base.
Applications and Research
Related Compounds
The 4-methylpent-3-en-1-yl moiety appears in several more complex compounds with documented biological activities. One notable example is acetylshikonin, which has the IUPAC name [1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate .
Acetylshikonin has been reported in plants such as Arnebia decumbens and Arnebia euchroma, suggesting natural occurrence of compounds containing the 4-methylpent-3-en-1-yl acetate structural element . This compound has attracted research interest due to its potential biological activities.
Another related compound is (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate, which incorporates a more complex aromatic structure alongside the 4-methylpent-3-en-1-yl acetate component. These structural relationships highlight the importance of the 4-methylpent-3-en-1-yl acetate moiety in more complex bioactive molecules.
Biological Activities
Activities of Related Compounds
The biological significance of the 4-methylpent-3-en-1-yl acetate structure becomes more apparent when examining compounds that incorporate this moiety. For example, acetylshikonin, which contains the 4-methylpent-3-en-1-yl acetate structural element, has been studied for its ability to induce necroptosis in lung cancer cells by altering membrane permeability and promoting lipid peroxidation .
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| Acetylshikonin | C₁₈H₁₈O₆ | Induces necroptosis in cancer cells; alters membrane permeability; promotes lipid peroxidation |
| (R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | C₁₈H₁₈O₆ | Stereoisomer of acetylshikonin with potential biological activities |
These findings suggest that the 4-methylpent-3-en-1-yl acetate structure may contribute to the pharmacophore of these more complex molecules, potentially playing a role in their biological activities .
Structure-Activity Relationships
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